

Head-to-head studies of different antiinterleukin-15 antibodies

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A Comparative Guide to Therapeutic Anti-Interleukin-15 Antibodies

For researchers, scientists, and drug development professionals, understanding the landscape of therapeutic antibodies targeting Interleukin-15 (IL-15) is crucial for advancing novel treatments in autoimmune diseases and oncology. This guide provides an objective comparison of the different classes of anti-IL-15 antibodies, summarizing their mechanisms of action, available experimental data, and the methodologies used to evaluate them.

Interleukin-15 is a pleiotropic cytokine with a dual role in the immune system. It is critical for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ memory T cells, making it a key target for immunotherapy in cancer.[1][2][3] Conversely, its pro-inflammatory properties have implicated it in the pathophysiology of various autoimmune diseases, such as rheumatoid arthritis and celiac disease, making it a target for immunosuppressive therapies.[1] [4] This has led to the development of distinct classes of anti-IL-15 biologics with opposing therapeutic goals.

Classes of Anti-Interleukin-15 Therapeutic Antibodies

Anti-IL-15 biologics can be broadly categorized into two main groups:

• IL-15 Antagonists (Blocking Antibodies): These agents are designed to inhibit IL-15 signaling and are primarily developed for treating autoimmune and inflammatory diseases. They work



by either directly binding to the IL-15 cytokine or by blocking its receptor complex.

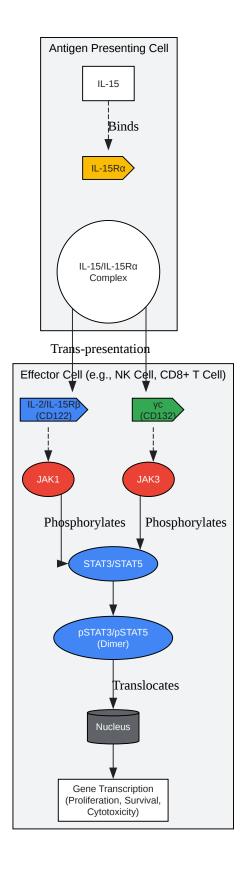
• IL-15 Agonists (Immuno-enhancing Molecules): These agents aim to enhance or mimic the effects of IL-15 to stimulate a potent anti-tumor immune response. This class includes IL-15 superagonists and antibody-cytokine fusion proteins.

The following sections provide a detailed comparison of these classes, with representative examples and supporting data.

IL-15 Signaling Pathway

IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2/IL-15Rβ or CD122) chain, and the common gamma (yc or CD132) chain. A unique feature of IL-15 is its mechanism of trans-presentation, where IL-15 is presented by IL-15Rα on one cell (e.g., a dendritic cell) to a neighboring cell expressing the IL-2/IL-15Rβ and yc chains (e.g., an NK cell or CD8+ T cell).[1][5][6] This binding activates the Janus Kinase (JAK) pathway, primarily JAK1 and JAK3, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[7][8][9][10] These STAT proteins then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and cytotoxic function.[7]





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Caption: IL-15 trans-presentation and subsequent JAK/STAT signaling pathway.



Comparison of Anti-IL-15 Antibody Classes

Feature -	IL-15 Antagonists (Blocking Antibodies)	IL-15 Agonists (Immuno- enhancing Molecules)
Therapeutic Goal	Immunosuppression	Immuno-stimulation
Primary Indication	Autoimmune/Inflammatory Diseases (e.g., Celiac Disease, Rheumatoid Arthritis)	Oncology
General Mechanism	Inhibit IL-15 from binding to its receptor, thus blocking downstream signaling.	Enhance or mimic IL-15 activity to boost NK and CD8+ T cell responses.
Representative Examples	Direct IL-15 Blockers: AMG 714 (PRV-015), CALY- 002Receptor Blockers: Mikβ1 (Hu-Mikβ1)	Superagonists: N-803 (Anktiva)Antibody-Fusion Proteins: SAR445877

In-Depth Analysis of Representative Antibodies Class 1: IL-15 Antagonists (Blocking Antibodies)

AMG 714 is a human monoclonal antibody that directly binds to IL-15, preventing its interaction with the receptor complex.[4] It has been primarily investigated for the treatment of celiac disease.

Quantitative Data from Phase 2a Celiac Disease Trial (NCT02637141)



Parameter	Placebo	AMG 714 (150 mg)	AMG 714 (300 mg)
Primary Endpoint			
Change in Villous Height to Crypt Depth (VHCD) Ratio ¹	Decrease	No significant prevention of mucosal injury vs. placebo.[4]	No significant prevention of mucosal injury vs. placebo.[4]
Secondary & Exploratory Endpoints			
Change in Intraepithelial Lymphocyte Density	Increase	Attenuated increase vs. placebo.	Attenuated increase vs. placebo.
Patient-Reported Symptoms (Celiac Disease Symptom Diary)	Worsening	Attenuated worsening vs. placebo.[12]	Attenuated worsening vs. placebo.[12]
Safety			
Treatment-Emergent Adverse Events	100% (19/19)	95% (21/22)	95% (20/21)

¹Primary endpoint was not met. Data reflects outcomes in patients undergoing a gluten challenge.[4][11]

Mikβ1 is a monoclonal antibody that targets the IL-2/IL-15Rβ subunit (CD122). By blocking this shared receptor component, it inhibits the signaling of both IL-15 and, in some contexts, IL-2.[2] [13] It has been studied in T-cell large granular lymphocyte (T-LGL) leukemia.

Quantitative Data from Phase I T-LGL Leukemia Trial



Parameter	Result (N=12)
Pharmacodynamics	
IL-2/IL-15Rβ (CD122) Saturation	>95% saturation achieved on leukemic cells.[2] [13]
Receptor Modulation	Down-modulation of the receptor observed in 7 patients.[2][13]
Clinical Efficacy	
Clinical Response	No reduction in peripheral leukemic cell count or amelioration of hematocytopenia.[2][13]
Safety	
Significant Toxicity	No significant toxicity was associated with the administration.[2][13]
Immunogenicity (murine mAb)	No immune response to the infused antibody was observed.[2]

Class 2: IL-15 Agonists (Immuno-enhancing Molecules)

N-803 is an IL-15 superagonist complex, consisting of an IL-15 mutant (IL-15N72D) fused to the IL-15R α sushi domain linked to an IgG1 Fc. This design increases its biological activity and serum half-life compared to recombinant IL-15.[14][15][16] It is being developed for various cancers.

Preclinical Data in Murine Tumor Models



Model	Treatment	Outcome
5T33P Myeloma	Single dose of N-803 (0.2 mg/kg)	>90% reduction in bone marrow myeloma cells.[15]
5T33P Myeloma	Molar equivalent dose of IL-15	53% reduction (less effective than N-803).[15]
4T1 Breast & MC38-CEA Colon Carcinoma	N-803 + anti-PD-L1	Reduced tumor burden and increased survival compared to either monotherapy.[14]
Pharmacodynamics (in vivo)	N-803	Increased numbers of activated CD8+ T and NK cells in lung and spleen.[14]

SAR445877 is a fusion protein combining a human anti-PD-1 antibody with a mutated IL-15/IL-15R α sushi domain complex.[3][17] This molecule is designed to deliver the IL-15 signal directly to PD-1-expressing T cells, concentrating its immunostimulatory effect within the tumor microenvironment.[17][18]

Preclinical Data in Murine Tumor Models

Parameter	Finding
Mechanism of Action	Biases IL-15 stimulation to PD-1 expressing T cells.[18]
Efficacy	Shows superior efficacy to single-agent anti-PD- 1 or untargeted IL-15 in mouse tumor models. [18]
Tumor Microenvironment	Leads to increased infiltration of NK cells and CD8+ T cells into the tumor.[18]
Immune Cell Activation	Upregulates cytotoxic pathways compared to controls.[18]

Experimental Protocols



The evaluation of anti-IL-15 antibodies involves a range of in vitro and in vivo assays to characterize their binding, potency, and functional effects.

Key In Vitro Experimental Methodologies

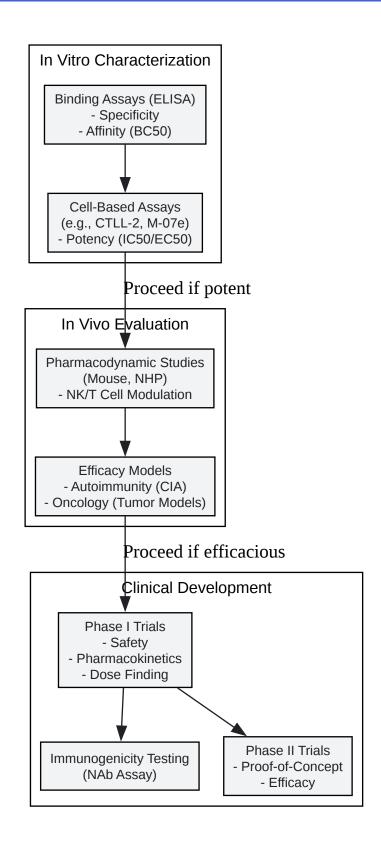
- · Binding Assays:
 - Protocol: Standard ELISA-type assays are used to determine the binding affinity and specificity of the antibody. Recombinant IL-15 (or its receptor subunit) is coated on a plate, and serial dilutions of the antibody are added to determine the half-maximum binding capacity (BC₅₀).[19]
 - Purpose: To confirm the antibody binds to its intended target (e.g., human and cynomolgus monkey IL-15) and does not cross-react with related cytokines like IL-2.[19]
- Cell-Based Proliferation/Neutralization Assays:
 - Protocol: IL-15-dependent cell lines (e.g., CTLL-2, KIT225, M-07e) are cultured with a fixed concentration of IL-15 in the presence of varying concentrations of the test antibody.
 [20] Cell proliferation or survival is measured after a set incubation period (e.g., 24-72 hours) using assays like MTT or by measuring ATP content. For neutralizing antibodies, the half-maximum inhibitory concentration (IC₅₀) is calculated.[19]
 - Purpose: To determine the functional potency of the antibody in either inhibiting (antagonists) or enhancing (agonists) IL-15-mediated cellular responses.
- Neutralizing Anti-Drug Antibody (NAb) Assays:
 - Protocol: To assess the immunogenicity of the therapeutic antibody, a cell-based assay is used. Sensor cells (e.g., HEK-Blue IL-2 cells, which respond to IL-15) are incubated with the therapeutic antibody. Serum from treated subjects is then added. A reduction in the therapeutic antibody's activity (measured by a reporter system) indicates the presence of neutralizing anti-drug antibodies in the serum.[21][22]
 - Purpose: To detect the presence of patient-derived antibodies that may neutralize the therapeutic effect of the anti-IL-15 biologic.



Key In Vivo Experimental Methodologies

- Pharmacodynamic (PD) Studies:
 - Protocol: Mice or non-human primates (e.g., cynomolgus monkeys) are administered the anti-IL-15 biologic. Blood and tissue samples (e.g., spleen) are collected at various time points. Flow cytometry is used to quantify changes in specific immune cell populations, such as the expansion or depletion of NK cells (CD3-CD16+) and CD8+ T cells.[23]
 - Purpose: To assess the biological effect of the antibody on target cell populations in a living system.
- Animal Models of Disease:
 - Protocol:
 - Autoimmunity: Models like collagen-induced arthritis (CIA) in mice are used to evaluate IL-15 antagonists. Disease severity is scored based on clinical signs of inflammation.
 [24]
 - Oncology: Syngeneic tumor models (e.g., 4T1 breast cancer, MC38-CEA colon cancer, or 5T33P myeloma in mice) are used to test IL-15 agonists. Tumor growth, metastasis, and overall survival are measured following treatment with the antibody, either alone or in combination with other agents like checkpoint inhibitors.[14][15]
 - Purpose: To evaluate the therapeutic efficacy of the antibody in a relevant disease context.





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Caption: Generalized workflow for the preclinical and clinical development of anti-IL-15 biologics.

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